molecular formula C10H14N4O2S B2375057 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2379971-80-7

3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2375057
CAS No.: 2379971-80-7
M. Wt: 254.31
InChI Key: KLOOGPHBQFBFMU-UHFFFAOYSA-N
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Description

3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a heterocyclic compound that incorporates a thiadiazole ring, a pyrrolidine ring, and an oxazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol . The intermediate product is then cyclized to form the oxazolidinone ring, completing the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Scientific Research Applications

Chemistry

In chemistry, 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability .

Mechanism of Action

The mechanism of action of 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt critical pathways in cells, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one apart is its unique combination of three different heterocyclic rings. This structural complexity allows for a broader range of interactions with biological targets, enhancing its potential as a versatile compound in various applications .

Properties

IUPAC Name

3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2S/c1-7-11-12-9(17-7)13-3-2-8(6-13)14-4-5-16-10(14)15/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOOGPHBQFBFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(C2)N3CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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